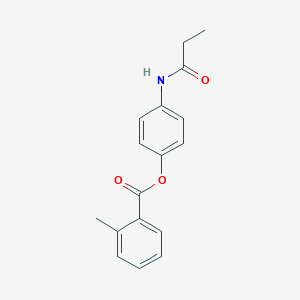![molecular formula C20H22N2O3 B267272 4-(allyloxy)-N-[3-(isobutyrylamino)phenyl]benzamide](/img/structure/B267272.png)
4-(allyloxy)-N-[3-(isobutyrylamino)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(allyloxy)-N-[3-(isobutyrylamino)phenyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and industry. The compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations have been extensively studied.
Mecanismo De Acción
The mechanism of action of 4-(allyloxy)-N-[3-(isobutyrylamino)phenyl]benzamide is not fully understood. However, studies have shown that the compound inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
The compound has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. The compound has also been found to have herbicidal properties, making it a potential candidate for the development of new herbicides.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(allyloxy)-N-[3-(isobutyrylamino)phenyl]benzamide in lab experiments include its potential applications in various fields such as medicine, agriculture, and industry. The limitations include the lack of understanding of its mechanism of action and the need for further studies to fully understand its potential applications.
Direcciones Futuras
Could include the development of new drugs for the treatment of pain and inflammation, the development of new herbicides, and the use of the compound in the production of polymers and plastics.
Métodos De Síntesis
The synthesis of 4-(allyloxy)-N-[3-(isobutyrylamino)phenyl]benzamide involves the reaction of 4-hydroxybenzamide with allyl bromide in the presence of potassium carbonate and dimethylformamide. The resulting product is then reacted with 3-(isobutyrylamino)benzoic acid in the presence of N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine to yield the final product.
Aplicaciones Científicas De Investigación
The compound has been studied for its potential applications in various fields such as medicine, agriculture, and industry. In medicine, the compound has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. In agriculture, the compound has been found to have herbicidal properties, making it a potential candidate for the development of new herbicides. In industry, the compound has been found to have potential applications in the production of polymers and plastics.
Propiedades
Nombre del producto |
4-(allyloxy)-N-[3-(isobutyrylamino)phenyl]benzamide |
|---|---|
Fórmula molecular |
C20H22N2O3 |
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
N-[3-(2-methylpropanoylamino)phenyl]-4-prop-2-enoxybenzamide |
InChI |
InChI=1S/C20H22N2O3/c1-4-12-25-18-10-8-15(9-11-18)20(24)22-17-7-5-6-16(13-17)21-19(23)14(2)3/h4-11,13-14H,1,12H2,2-3H3,(H,21,23)(H,22,24) |
Clave InChI |
CCCGNEHVOUHBTI-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)OCC=C |
SMILES canónico |
CC(C)C(=O)NC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)OCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(4-methyl-1-piperazinyl)carbothioyl]-3-(2-phenoxyethoxy)benzamide](/img/structure/B267189.png)
![2-(4-chlorophenoxy)-N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}acetamide](/img/structure/B267190.png)

![N-[4-(2-ethoxyethoxy)phenyl]-2-methylbenzamide](/img/structure/B267193.png)
![2-({[4-(2-Ethoxyethoxy)phenyl]amino}carbonyl)benzoic acid](/img/structure/B267194.png)




![N-[3-(2-ethoxyethoxy)phenyl]-3-phenylpropanamide](/img/structure/B267205.png)
![N-[4-(3-phenylpropoxy)phenyl]isonicotinamide](/img/structure/B267207.png)
![4-{[(4-Tert-pentylphenoxy)acetyl]amino}benzamide](/img/structure/B267208.png)

